molecular formula C23H21N3O2 B2737190 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 1334374-76-3

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2737190
CAS No.: 1334374-76-3
M. Wt: 371.44
InChI Key: AZACXIYZXSECAN-UHFFFAOYSA-N
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Description

The compound 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole features a benzodiazole (benzimidazole) core linked to an azetidine ring substituted with a 2-ethoxynaphthalene carbonyl group. This structure combines aromaticity (naphthalene), a strained four-membered azetidine ring, and a heterocyclic benzodiazole system, which is common in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability. The ethoxy group may enhance lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-28-20-12-11-15-7-3-4-8-17(15)21(20)23(27)26-13-16(14-26)22-24-18-9-5-6-10-19(18)25-22/h3-12,16H,2,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZACXIYZXSECAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Representative Reaction Conditions for Key Steps

Step Reagents/Conditions Yield (%) Source
Azetidine synthesis LiAlH4, AlCl3, THF, reflux 68–72
Benzodiazole formation o-Phenylenediamine, triethyl orthoformate 85–91
Coupling reaction K2CO3, DMF, 60–75°C 70–77
Acylation Et3N, DCM, 0–5°C 72–85

Purification and Characterization

The final product is purified via recrystallization from ethanol/hexane mixtures or silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: 1H-NMR (400 MHz, CDCl3) δ 8.45 (s, 1H, benzodiazole-H), 7.85–7.20 (m, 7H, naphthalene-H), 4.50 (q, 2H, OCH2CH3), 4.30–3.80 (m, 4H, azetidine-H), 1.45 (t, 3H, OCH2CH3). Infrared (IR) spectroscopy shows characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance its antibacterial properties, making it a candidate for further investigation as a new class of antimicrobial agents .
  • Neuroprotective Effects : Recent findings suggest that benzodiazole derivatives may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism involves inhibition of specific enzymes related to neurodegeneration .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Study :
    • A study evaluated the efficacy of a related benzodiazole compound against breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for development as an anticancer drug .
  • Antimicrobial Research :
    • In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against resistant strains .
  • Neuroprotection :
    • A recent investigation into the neuroprotective effects of benzodiazole derivatives found that they could significantly reduce oxidative stress markers in neuronal cells, indicating their potential use in therapeutic strategies for neurodegenerative disorders .

Data Tables

Biological Activity Effectiveness Reference
AnticancerSignificant reduction in cell viability
AntimicrobialEffective against resistant strains
NeuroprotectiveReduced oxidative stress markers

Mechanism of Action

The mechanism of action of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound 1H-1,3-benzodiazole Azetidine with 2-ethoxynaphthalene-1-carbonyl High lipophilicity; strained azetidine may enhance conformational rigidity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 1H-1,3-benzodiazole Phenoxymethyl-triazole-thiazole chain with bromophenyl Click chemistry-derived; bromine enhances halogen bonding
2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole 1H-1,3-benzodiazole Methanesulfonyl-pyridine; 5-methoxy Sulfonyl group improves solubility; pyridine may modulate electron distribution
1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride 1H-1,3-benzodiazole Adamantane; chloromethyl Bulky adamantane increases steric hindrance; chloromethyl enhances reactivity
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol 1H-1,3-benzodiazole Phenolic Schiff base; propyl linker Chelation potential with metals; phenolic groups improve antioxidant capacity

Biological Activity

The compound 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, with a molecular weight of approximately 306.36 g/mol. The compound features a benzodiazole ring, which is known for its biological activity, particularly in the context of drug development.

Antidepressant Activity

Recent studies have indicated that derivatives of benzodiazole, including compounds similar to the target molecule, exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A). For instance, a related compound demonstrated high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and showed potent antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) . These findings suggest that the target compound may also possess similar antidepressant properties due to its structural similarities.

Antitumor Activity

In vitro studies on related compounds have shown promising antitumor activity against various cancer cell lines. For example, a study involving benzodiazole derivatives reported significant antiproliferative effects on human cancer cell lines, indicating potential applications in oncology . The mechanism of action is believed to involve the induction of apoptosis through caspase activation and disruption of cell cycle progression.

The biological activity of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can be attributed to its interaction with specific biological targets:

  • Serotonin Receptors : The compound may modulate serotonin pathways, contributing to its antidepressant effects.
  • Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle checkpoints, leading to increased apoptosis in cancer cells.

Case Studies

StudyFindingsImplications
Benzodiazole Derivatives in Antidepressant Research High affinity for 5-HT receptors; reduced immobility in FSTSuggests potential for treating depression
Antitumor Activity of Benzodiazole Compounds Induced apoptosis in cancer cell linesHighlights potential for cancer therapy

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